MFCD18313086
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-5-methyl-[1,1’-biphenyl]-3-ol can be achieved through various synthetic routes. One common method involves the amination of 5-methyl-[1,1’-biphenyl]-3-ol using an appropriate amine source under controlled conditions . The reaction typically requires a catalyst and may be conducted under inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 3’-Amino-5-methyl-[1,1’-biphenyl]-3-ol are not widely documented, it is likely that large-scale synthesis would involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and chromatography would be essential to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
3’-Amino-5-methyl-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3’-Amino-5-methyl-[1,1’-biphenyl]-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Amino-5-methyl-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors , modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3’-Amino-5-methyl-[1,1’-biphenyl]-3-ol include:
Uniqueness
What sets 3’-Amino-5-methyl-[1,1’-biphenyl]-3-ol apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts .
Properties
IUPAC Name |
3-(3-aminophenyl)-5-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-5-11(8-13(15)6-9)10-3-2-4-12(14)7-10/h2-8,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZUGFLYTVQEMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683675 |
Source
|
Record name | 3'-Amino-5-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-80-6 |
Source
|
Record name | 3'-Amino-5-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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